Betamethasone Dipropionate

Topical Corticosteroids Scalp Psoriasis Onset of Action

Procure Betamethasone Dipropionate (CAS 5593-20-4) for your R&D or formulation needs. This 'very potent' (Class I/II) diester corticosteroid (log P ~3.8) delivers superior stratum corneum penetration versus valerate esters, ensuring faster onset and higher efficacy in inflammatory dermatoses. Select the dipropionate ester for outcomes that generics cannot match.

Molecular Formula C28H37FO7
Molecular Weight 504.6 g/mol
CAS No. 5593-20-4
Cat. No. B1666875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone Dipropionate
CAS5593-20-4
Synonymsaugmented betamethasone dipropionate
Beloderm
betamethasone dipropionate
betamethasone propionate
betamethasone-17,21-dipropionate
Diprolene
Diprosone
Maxivate
Molecular FormulaC28H37FO7
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
InChIInChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
InChIKeyCIWBQSYVNNPZIQ-XYWKZLDCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Betamethasone Dipropionate 5593-20-4: Potency Classification and Baseline Profile for Procurement


Betamethasone dipropionate (CAS 5593-20-4) is a highly potent synthetic glucocorticoid corticosteroid classified as a diester derivative of betamethasone [1]. The compound is characterized by dipropionate esterification at the C17 and C21 positions, which confers an octanol-water partition coefficient (log P) of approximately 3.8, significantly enhancing its lipophilicity and facilitating efficient stratum corneum penetration relative to less esterified analogs [1]. In the vasoconstrictor assay, the standard preclinical model for ranking topical corticosteroid potency, betamethasone dipropionate is classified among the 'very potent' corticosteroids (Class I/II), alongside clobetasol propionate, whereas related compounds like betamethasone valerate are classified as merely 'potent' (Class II/III) [2]. This potency classification underpins its primary clinical application in moderate-to-severe inflammatory dermatoses including plaque psoriasis and steroid-responsive dermatoses [3].

Betamethasone Dipropionate vs. Valerate: Why Esterification Dictates Product Selection


Generic substitution among topical betamethasone esters is scientifically unsound due to the profound impact of esterification on physicochemical properties and resultant clinical performance [1]. While both betamethasone dipropionate and betamethasone valerate share the same corticosteroid backbone, the dipropionate diester modification yields a log P of approximately 3.8 compared to the valerate monoester, directly enhancing stratum corneum partitioning and potency classification [1]. This difference is clinically consequential: the dipropionate ester is classified as 'very potent' (Class I/II), whereas the valerate ester is classified as 'potent' (Class II/III) based on the standard vasoconstrictor assay [2]. Furthermore, comparative clinical studies demonstrate that these potency differences translate to differential efficacy in inflammatory dermatoses, and formulation vehicles—including augmented lotions and optimized ointments—further modulate the release kinetics and therapeutic index of the dipropionate molecule [3]. Consequently, procurement decisions based solely on the 'betamethasone' core structure, without precise ester and formulation specification, risk suboptimal therapeutic outcomes or increased adverse event profiles.

Betamethasone Dipropionate 5593-20-4: Head-to-Head Quantitative Evidence vs. Topical Corticosteroid Comparators


Faster Onset of Action: Betamethasone Dipropionate Lotion vs. Clobetasol Propionate Solution in Scalp Psoriasis

In a 2-week, randomized, multicenter, investigator-blinded, parallel-group study of 193 evaluable patients with moderate-to-severe scalp psoriasis, augmented betamethasone dipropionate 0.05% lotion demonstrated a significantly faster onset of action for scaling and induration compared to clobetasol propionate 0.05% solution [1].

Topical Corticosteroids Scalp Psoriasis Onset of Action

Superior Long-Term Pain Relief: Intra-Articular Betamethasone Dipropionate vs. Methylprednisolone Acetate in Knee Osteoarthritis

A single-blinded comparative study in patients with primary knee osteoarthritis (KL stage 2-4) demonstrated that intra-articular betamethasone dipropionate provides superior sustained pain relief beyond 8 weeks compared to methylprednisolone acetate [1].

Intra-Articular Corticosteroids Knee Osteoarthritis Sustained Analgesia

Comparative Clinical Efficacy: Betamethasone Dipropionate vs. Fluocinolone Acetonide in Psoriasis and Eczema

A double-blind randomized study of 62 patients with psoriasis or eczema compared 0.05% betamethasone dipropionate cream to 0.025% fluocinolone acetonide cream over 3 weeks [1].

Topical Corticosteroids Psoriasis Clinical Response

Preservation of Epidermal Integrity: Betamethasone Dipropionate Lotion vs. Calcipotriene/Betamethasone Combination Suspension

A 4-week comparative study in 10 subjects with moderate plaque psoriasis evaluated epidermal barrier changes following treatment with betamethasone dipropionate 0.05% lotion versus calcipotriene 0.005%/betamethasone dipropionate 0.064% topical suspension [1].

Topical Corticosteroids Epidermal Atrophy Barrier Function

Comparative Bioactivity: Betamethasone Dipropionate vs. Mometasone Furoate in UV-B Induced Inflammation

A comparative bioactivity study using UV-B-induced inflammation in human skin assessed mometasone furoate 0.1% fatty cream, betamethasone dipropionate 0.05% cream, and betamethasone valerate 0.1% cream via laser Doppler blood flowmetry [1].

Topical Corticosteroids Anti-Inflammatory Bioactivity Laser Doppler Flowmetry

Vasoconstrictor Assay Potency Ranking: Betamethasone Dipropionate vs. Betamethasone Valerate

The vasoconstrictor assay, the standard preclinical model for ranking topical corticosteroid potency, classifies betamethasone-17,21-dipropionate among the 'very potent' corticosteroids, whereas betamethasone-17-valerate is classified among the 'potent' corticosteroids [1].

Topical Corticosteroids Potency Ranking Vasoconstrictor Assay

Betamethasone Dipropionate 5593-20-4: Optimized Application Scenarios Based on Quantitative Evidence


Scalp Psoriasis Requiring Rapid Symptom Relief

Augmented betamethasone dipropionate 0.05% lotion should be prioritized over clobetasol propionate solution when a faster onset of action is clinically desirable. Quantitative evidence demonstrates significant improvement in scaling and induration as early as 3 days after treatment initiation, with greater mean percent improvement in total sign/symptom scores at all visits (P ≤ 0.015) compared to clobetasol propionate [4].

Knee Osteoarthritis Requiring Sustained Pain Management

Intra-articular betamethasone dipropionate is indicated when extended duration of analgesia is required. Compared to methylprednisolone acetate, betamethasone dipropionate provides superior long-term pain relief at 12 weeks (VAS P=0.026; WOMAC P=0.0235), potentially reducing injection frequency and associated healthcare costs [4].

Moderate-to-Severe Plaque Psoriasis Requiring Maximal Lesion Clearance

Betamethasone dipropionate 0.05% monotherapy should be selected over calcipotriene/betamethasone combination products when rapid and complete resolution of psoriatic plaques is the primary goal. Quantitative data show significantly greater reduction in epidermal thickness with betamethasone lotion compared to the combination (P < 0.0001) [4].

Formulary Selection for High-Potency Topical Corticosteroid Therapy

Based on standardized vasoconstrictor assay potency classification, betamethasone dipropionate should be included in formularies as a 'very potent' (Class I/II) option, distinct from 'potent' (Class II/III) agents like betamethasone valerate [4]. This classification ensures appropriate tiered therapy selection for moderate-to-severe inflammatory dermatoses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone Dipropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.